molecular formula C11H6ClF3N6 B1530417 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine CAS No. 1354448-73-9

9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine

Cat. No.: B1530417
CAS No.: 1354448-73-9
M. Wt: 314.65 g/mol
InChI Key: YTFUZPCTPXMLFQ-UHFFFAOYSA-N
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Description

9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine is a complex organic compound that features a purine core substituted with a pyridine ring containing chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the pyridine ring and its subsequent attachment to the purine coreThe final step involves coupling the modified pyridine ring with the purine core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine stands out due to its purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. This unique structure may confer distinct biological activities and pharmacokinetic properties .

Properties

IUPAC Name

9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N6/c12-6-1-5(11(13,14)15)2-17-9(6)21-4-20-7-8(16)18-3-19-10(7)21/h1-4H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUZPCTPXMLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC3=C(N=CN=C32)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
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9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
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9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
Reactant of Route 4
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
Reactant of Route 5
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
Reactant of Route 6
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine

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